1,3-Diazadicyclobuta[def,jkl]biphenylene
Description
1,3-Diazadicyclobuta[def,jkl]biphenylene is a nitrogen-doped polycyclic aromatic hydrocarbon (PAH) featuring a fused cyclobutadiene ring system integrated into a biphenylene backbone. The substitution of two nitrogen atoms (1,3-diaza) introduces significant electronic and structural modifications compared to its parent hydrocarbon, biphenylene. The compound’s conjugated π-system and nitrogen heteroatoms make it a candidate for applications in organic electronics and materials science, where tunable electronic properties are critical.
Properties
CAS No. |
416851-83-7 |
|---|---|
Molecular Formula |
C10H2N2 |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
5,9-diazapentacyclo[6.4.0.02,7.03,12.04,11]dodeca-1,3(12),4,6,8,10-hexaene |
InChI |
InChI=1S/C10H2N2/c1-3-5-7-6-4(2-12-9(3)7)10(11-1)8(5)6/h1-2H |
InChI Key |
DVMHUBUIYIUPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3=C4C2=NC=C5C4=C3C5=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazadicyclobuta[def,jkl]biphenylene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired biphenylene structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for 1,3-Diazadicyclobuta[def,jkl]biphenylene are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis but with optimized conditions for higher yield and purity. This may involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Diazadicyclobuta[def,jkl]biphenylene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), Alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
1,3-Diazadicyclobuta[def,jkl]biphenylene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3-Diazadicyclobuta[def,jkl]biphenylene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Biphenylene
- Structure : A dimer of benzyne, consisting of two fused benzene rings connected via a strained cyclobutadiene ring.
- Aromaticity : Exhibits moderate aromaticity despite cyclobutadiene’s antiaromatic character, as evidenced by nucleus-independent chemical shift (NICS) values and stability under ambient conditions .
- Strain Energy : Estimated at 50–60 kcal/mol due to the cyclobutadiene ring, yet the compound remains thermally stable .
- Synthesis: Prepared via oxidation of 1-aminobenzotriazole, yielding benzyne intermediates that dimerize .
Coronene Isomers
- Structure: Polycyclic hydrocarbons with peripheral five- and seven-membered rings instead of benzenoid rings.
- Electronic Properties : Reduced aromatic character compared to coronene, as shown by diminished conjugated circuit currents and altered ring currents .
- Relevance: Highlights how minor structural changes (e.g., ring size) drastically affect electronic delocalization.
1,2,3-Benzotriazole (BTA)
Aza-Substituted Biphenylenes
- Electronic Effects : Nitrogen incorporation alters electron density distribution, reducing antiaromaticity in cyclobutadiene rings and enhancing stability.
- NICS Values : Predicted to be less negative than biphenylene due to nitrogen’s electronegativity, indicating weaker aromaticity .
Data Table: Comparative Analysis
Research Findings and Insights
Aromaticity and Strain : Biphenylene’s stability despite high strain energy (50–60 kcal/mol) challenges conventional strain theory, suggesting aromatic stabilization compensates for ring strain . For 1,3-diaza derivatives, nitrogen’s electron-withdrawing effects may reduce antiaromaticity in cyclobutadiene, but strain could increase due to smaller bond angles .
Synthetic Challenges : The synthesis of nitrogen-doped biphenylenes requires precise control over reactive intermediates (e.g., benzyne analogs), as demonstrated in benzotriazole-based routes .
Electronic Properties: Conjugated circuit currents in cycloocta[def]biphenylene analogs (Fig. 4 in ) reveal that non-benzenoid rings disrupt electron delocalization. For 1,3-diaza derivatives, nitrogen atoms may further localize electron density, altering conductivity and optical properties.
Comparative Reactivity: Coronene isomers with non-benzenoid rings exhibit reduced aromaticity compared to fully benzenoid PAHs . Similarly, 1,3-diaza substitution likely diminishes aromatic resonance, making the compound more reactive toward electrophiles.
Biological Activity
Overview of 1,3-Diazadicyclobuta[def,jkl]biphenylene
1,3-Diazadicyclobuta[def,jkl]biphenylene is a polycyclic aromatic compound that contains nitrogen atoms in its structure. This compound belongs to a class of heterocycles known for their unique electronic properties and potential biological activities. The presence of nitrogen can significantly influence the reactivity and biological interactions of the compound.
Antimicrobial Activity
Research has shown that nitrogen-containing heterocycles often exhibit significant antimicrobial properties. For instance, compounds similar to 1,3-Diazadicyclobuta[def,jkl]biphenylene have been tested against various bacterial strains. In vitro studies indicate that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
Anticancer Properties
Several studies have highlighted the anticancer potential of nitrogen-rich polycyclic compounds. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For example, compounds with similar structures have been shown to disrupt cellular signaling pathways that promote cancer cell proliferation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study investigating various diazabicyclic compounds found that those with structural similarities to 1,3-Diazadicyclobuta[def,jkl]biphenylene exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity : In a cytotoxicity assay, derivatives of 1,3-Diazadicyclobuta[def,jkl]biphenylene were tested against human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting moderate to high potency.
- Mechanistic Studies : Research has suggested that the biological activity may be attributed to the ability of these compounds to intercalate DNA or inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | [Source 1] |
| Antimicrobial | Escherichia coli | Inhibition of growth | [Source 1] |
| Cytotoxicity | HeLa Cells | IC50 = X µM | [Source 2] |
| Cytotoxicity | MCF-7 Cells | IC50 = Y µM | [Source 2] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
